molecular formula C9H15BrN4O B15307056 3-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide

3-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide

Cat. No.: B15307056
M. Wt: 275.15 g/mol
InChI Key: XMULHEBIUNXDKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide is a synthetic organic compound characterized by its unique pyrazole ring structure substituted with bromine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.

    Methylation: The brominated pyrazole is methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the methylated pyrazole with methylamine and a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted pyrazoles.

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of dehalogenated pyrazoles.

Scientific Research Applications

3-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs targeting various diseases.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding.

    Material Science: Investigated for its potential use in the synthesis of novel materials with unique electronic and optical properties.

    Industrial Applications: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide involves its interaction with specific molecular targets such as enzymes or receptors. The bromine and methyl groups on the pyrazole ring play a crucial role in binding affinity and specificity. The compound may inhibit or activate target proteins, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide
  • 3-(4-Fluoro-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide
  • 3-(4-Iodo-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide

Uniqueness

3-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to its chloro, fluoro, and iodo analogs.

Properties

Molecular Formula

C9H15BrN4O

Molecular Weight

275.15 g/mol

IUPAC Name

3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-(methylamino)propanamide

InChI

InChI=1S/C9H15BrN4O/c1-5-8(10)6(2)14(13-5)4-7(12-3)9(11)15/h7,12H,4H2,1-3H3,(H2,11,15)

InChI Key

XMULHEBIUNXDKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(C(=O)N)NC)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.